METHYL 2-[(3-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE
Overview
Description
Methyl 2-[(3-chlorophenyl)methanesulfonamido]benzoate is an organic compound with a complex structure that includes aromatic rings, ester, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-chlorophenyl)methanesulfonamido]benzoate typically involves the reaction of 3-chlorobenzylamine with methyl 2-aminobenzoate in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chlorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Methyl 2-[(3-chlorophenyl)methanesulfonamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(3-chlorophenyl)methanesulfonamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanamido]benzoate: This compound has a similar structure but includes an additional amide group, which may alter its reactivity and biological activity.
Methanesulfonamide: A simpler compound that shares the sulfonamide functional group but lacks the aromatic ester structure.
Uniqueness
Methyl 2-[(3-chlorophenyl)methanesulfonamido]benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its specific structure enables it to interact with various molecular targets, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
methyl 2-[(3-chlorophenyl)methylsulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)13-7-2-3-8-14(13)17-22(19,20)10-11-5-4-6-12(16)9-11/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRPPPQEYPIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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